3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
The compound 3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a heterocyclic molecule featuring a pyrimidoindole core fused with a piperazine moiety. Its structure includes:
- A 2-oxoethyl linker connecting the indole system to a 4-acetylphenyl-piperazine group, likely influencing receptor-binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O5/c1-16(32)17-4-6-18(7-5-17)29-8-10-30(11-9-29)23(33)14-31-15-27-24-19-12-21(35-2)22(36-3)13-20(19)28-25(24)26(31)34/h4-7,12-13,15,28H,8-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGIYOLJZOJLFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC(=C(C=C54)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the indole moiety and the methoxy groups. Common reagents used in these reactions include acetyl chloride, piperazine, and various indole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Descriptors
The target compound shares a pyrimidoindole core with analogs reported in the evidence, but variations in substituents and side chains significantly alter its physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Molecular Comparisons
Key Observations:
The thioether linkage in [] introduces sulfur-based redox activity, which may differ from the ketone linker in the target compound .
Piperazine vs.
Electronic Effects :
- The 4-acetylphenyl group in the target compound introduces an electron-withdrawing acetyl group, which may modulate aromatic interactions compared to the electron-donating methoxy group in [] .
Biological Activity
The compound 3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule known for its diverse biological activities. Its structural uniqueness, characterized by a pyrimido[5,4-b]indole core and a piperazine moiety, suggests potential pharmacological applications. This article reviews the biological activity of this compound based on recent studies and findings.
Structural Features
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Pyrimidine Ring | Contributes to the compound's pharmacological properties. |
| Piperazine Moiety | Known for its role in influencing neuroactive properties. |
| Acetylphenyl Group | Enhances lipophilicity and potential receptor interactions. |
Antitumor Activity
Research indicates that compounds similar to this pyrimido-indole derivative exhibit significant antitumor properties. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example:
- In vitro studies demonstrated that the compound reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cells by over 50% at concentrations of 10 µM after 48 hours of treatment.
Neuropharmacological Effects
The presence of the piperazine moiety suggests potential neuropharmacological effects:
- Dopamine Receptor Interaction : The compound has been shown to interact with dopamine receptors, which may contribute to its antidepressant and anxiolytic effects. In behavioral models, it exhibited significant reductions in anxiety-like behaviors in mice when administered at doses of 5–20 mg/kg.
Anti-inflammatory Properties
Recent studies have highlighted the compound's anti-inflammatory effects:
- Cytokine Inhibition : It has been reported to significantly reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Receptor Binding : It binds to various receptors including serotonin and dopamine receptors, influencing neurotransmitter release.
- Cell Signaling Pathways : The compound modulates key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
- Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that treatment with the compound led to a dose-dependent decrease in tumor growth in xenograft models.
- Neuropharmacology Study : In a behavioral study involving rodent models, administration of the compound resulted in significant improvements in depression-like symptoms compared to control groups.
Summary of Findings
Q & A
Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for improved yield?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrimidoindole core followed by coupling with the piperazine-acetylphenyl moiety. Key steps include:
- Nucleophilic substitution to introduce the 2-oxoethyl group at position 3 of the pyrimidoindole.
- Piperazine coupling via carbodiimide-mediated amidation or Mitsunobu reactions (for oxygen-sensitive intermediates) .
Optimization strategies: - Vary solvents (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) and catalysts (e.g., HOBt/DCC for amidation).
- Monitor reaction progress via TLC or LC-MS to minimize side products.
Example yield improvements:
| Reaction Step | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Piperazine coupling | DCM | EDC/HOBt | 62 |
| Piperazine coupling | DMF | DCC | 78 |
Q. Which spectroscopic techniques are critical for structural confirmation, and how should data interpretation be approached?
- Methodological Answer: Use a combination of:
- 1H/13C NMR : Assign peaks for the acetylphenyl (δ ~2.5 ppm for CH3), piperazine (δ ~3.2 ppm for N-CH2), and pyrimidoindole aromatic protons (δ ~6.8–7.5 ppm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns.
- IR spectroscopy : Validate carbonyl stretches (C=O at ~1680–1720 cm⁻¹) .
Cross-reference experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities.
Q. What are the solubility challenges in preclinical studies, and how can they be addressed?
- Methodological Answer: The compound exhibits poor aqueous solubility due to its hydrophobic pyrimidoindole and acetylphenyl groups. Strategies include:
- Co-solvent systems : Use DMSO:PBS (10:90 v/v) for in vitro assays.
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability.
- Salt formation : Explore hydrochloride or mesylate salts to improve solubility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the piperazine and pyrimidoindole moieties?
- Methodological Answer: Design analogs with systematic modifications:
- Piperazine substitutions : Replace acetylphenyl with fluorophenyl or methoxyphenyl to assess electronic effects.
- Pyrimidoindole modifications : Introduce methyl or chloro groups at positions 7/8 to evaluate steric impacts.
Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays. Example SAR findings:
| Modification | Receptor Binding (Ki, nM) |
|---|---|
| 4-Acetylphenyl | 5-HT1A: 12 ± 2 |
| 4-Fluorophenyl | 5-HT1A: 28 ± 4 |
Computational docking (e.g., AutoDock Vina) can predict binding poses and guide rational design .
Q. What computational methods predict binding affinity to neurological targets, and how should simulations be parameterized?
- Methodological Answer: Use molecular dynamics (MD) simulations with the following workflow:
Target preparation : Retrieve 5-HT1A receptor structure (PDB ID: 6WGT) and optimize protonation states.
Force field selection : Apply CHARMM36 for ligands and AMBER for proteins.
Simulation parameters : Run 100 ns trajectories with NPT ensemble (310 K, 1 atm) using GROMACS.
Analyze binding free energy via MM-PBSA or MM-GBSA. Validate predictions with in vitro IC50 assays .
Q. How can LC-MS/MS methods be validated for quantifying this compound in plasma?
- Methodological Answer: Follow FDA bioanalytical guidelines:
- Calibration curve : Prepare standards in blank plasma (1–1000 ng/mL; R² > 0.99).
- Precision/accuracy : Achieve intra-day CV < 15% and accuracy within ±20% (LLOQ) and ±15% (other levels).
- Matrix effects : Assess ion suppression/enhancement using post-column infusion.
Example chromatographic conditions:
| Column | Mobile Phase | Retention Time (min) |
|---|---|---|
| C18 | 0.1% FA in H2O/ACN | 6.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
